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Compound of Interest

Compound Name: 2'-Methoxy-biphenyl-2-ylamine

Cat. No.: B187046 Get Quote

Biphenyl scaffolds are privileged structures in drug discovery, offering a versatile framework for

designing molecules with a wide range of biological activities. The specific substitutions on the

biphenyl rings, such as the methoxy and amine groups in 2'-Methoxy-biphenyl-2-ylamine
(C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ), are critical in defining its physicochemical properties,

including solubility, lipophilicity, and target-binding interactions.[1][2]

The determination of the three-dimensional atomic arrangement, or crystal structure, of this

compound is paramount. It provides invaluable insights into its conformational preferences,

intermolecular interactions, and solid-state packing. This knowledge is crucial for understanding

its structure-activity relationship (SAR), optimizing its formulation for drug delivery, and

ensuring batch-to-batch consistency in manufacturing.

Experimental Workflow for Crystal Structure
Determination
The elucidation of a novel crystal structure is a systematic process that begins with the

synthesis of high-purity material and culminates in the refinement of a detailed crystallographic

model.
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Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification
A prerequisite for successful crystallization is the availability of highly pure material. The

synthesis of 2'-Methoxy-biphenyl-2-ylamine would typically be followed by rigorous

purification, often employing high-performance liquid chromatography (HPLC) to remove any

impurities that could inhibit crystal growth. The purity and identity of the compound are

confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Crystallization Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A

systematic screening of various solvents and crystallization techniques is essential.

Step-by-Step Protocol for Crystallization Screening:

Solvent Selection: A range of solvents with varying polarities should be tested. For a

molecule like 2'-Methoxy-biphenyl-2-ylamine, solvents such as ethanol, methanol,

acetone, ethyl acetate, and hexane, as well as binary mixtures, would be appropriate starting

points.

Slow Evaporation:
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Dissolve a small amount of the purified compound in a chosen solvent or solvent mixture

in a small vial to near saturation.

Loosely cap the vial to allow for slow evaporation of the solvent over several days to

weeks at a constant temperature.

Monitor the vial for the formation of single crystals.

Vapor Diffusion:

Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a

siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which

the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop

reduces the solubility of the compound, promoting crystallization.

Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is

placed on a pedestal within the well.

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a

cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal

degradation.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-

level structure of a crystalline solid.

Data Collection: The flash-cooled crystal is mounted on a goniometer in a stream of cold

nitrogen gas. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction

pattern is collected on a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The initial crystal structure is solved using

methods such as direct methods or Patterson synthesis. The atomic positions and

displacement parameters are then refined to obtain the final, accurate crystal structure.

Validation: The final structure is validated using software tools to ensure its chemical and

geometric sensibility. The crystallographic data is typically deposited in a public database,
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such as the Cambridge Structural Database (CSD), to make it accessible to the scientific

community.[3][4]

Anticipated Structural Features and Intermolecular
Interactions
Based on the chemical structure of 2'-Methoxy-biphenyl-2-ylamine and analysis of related

compounds, several key structural features and intermolecular interactions can be anticipated.

Molecular Conformation
The dihedral angle between the two phenyl rings is a critical conformational parameter. Steric

hindrance between the ortho-substituents (the amine and methoxy groups) will likely force the

rings to adopt a non-planar conformation. This twist angle will have a significant impact on the

molecule's overall shape and its ability to pack efficiently in the solid state.

Intermolecular Hydrogen Bonding
The primary amine group (-NH₂) is a potent hydrogen bond donor, while the oxygen atom of

the methoxy group (-OCH₃) and the nitrogen atom of the amine can act as hydrogen bond

acceptors. It is highly probable that the crystal structure will be stabilized by a network of

intermolecular hydrogen bonds. These interactions could lead to the formation of well-defined

supramolecular synthons, such as dimers or chains.
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Figure 2: A potential hydrogen bonding motif between two molecules of 2'-Methoxy-biphenyl-
2-ylamine.

Other Non-Covalent Interactions
In addition to hydrogen bonding, other weaker interactions are expected to play a role in the

crystal packing:

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the

electron-rich π systems of adjacent molecules are in close contact.

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-

electron clouds of neighboring aromatic rings.

Van der Waals Forces: These non-specific attractive forces will contribute to the overall

stability of the crystal lattice.

The interplay of these various intermolecular forces will determine the final crystal packing

arrangement. A detailed analysis of these interactions is crucial for understanding the solid-

state properties of the compound.

Computational Modeling and Structure Prediction
In the absence of experimental data, computational methods can provide valuable insights into

the likely crystal structure of 2'-Methoxy-biphenyl-2-ylamine.

Conformational Analysis: Quantum mechanical calculations can be used to determine the

preferred gas-phase conformation of the molecule and the rotational energy barrier between

the two phenyl rings.

Crystal Structure Prediction (CSP): Advanced CSP algorithms can generate a landscape of

possible crystal structures, ranked by their predicted lattice energies. While computationally

intensive, CSP can provide valuable guidance for experimental crystallization efforts and

help in the interpretation of powder X-ray diffraction data.

Conclusion and Future Directions
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The determination of the crystal structure of 2'-Methoxy-biphenyl-2-ylamine is a critical step

in advancing its development for potential applications in pharmaceuticals and materials

science. This guide has outlined a comprehensive experimental and computational strategy for

achieving this goal. The elucidation of its three-dimensional structure will provide a wealth of

information regarding its conformational preferences and intermolecular interactions, which will

be instrumental in optimizing its properties and function. Future work should focus on executing

the described workflow to obtain high-quality single crystals and solve the definitive crystal

structure of this important biphenyl derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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